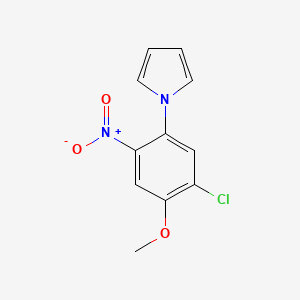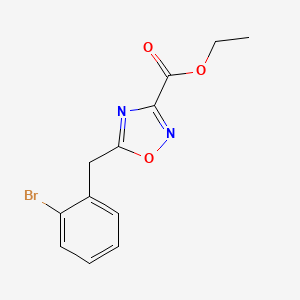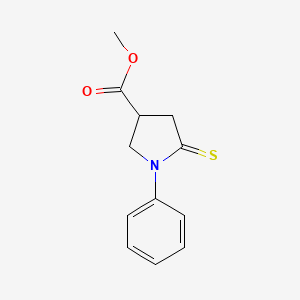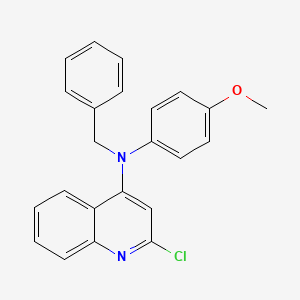
1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole
Overview
Description
1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole, also known as CMNP, is a small molecule with a wide range of potential applications in scientific research. CMNP is a member of the pyrrole family of heterocyclic compounds, which are known for their ability to bind with other molecules and form stable complexes. CMNP has been studied for its ability to form complexes with metal ions, such as iron and copper, as well as its use as a dye for biological and analytical applications.
Scientific Research Applications
Synthesis of New Pyrrole Derivatives
Research has explored the synthesis of new pyrrole derivatives, like 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole, due to their potential applications in various fields. For instance, Niknam and Mojikhalifeh (2014) synthesized 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a green procedure that is eco-friendly and catalyst-free (Niknam & Mojikhalifeh, 2014). This method is advantageous due to its simplicity, short reaction times, and high yield of products.
Antitumoral Agents
Some functionalized pyrroles have been identified as promising active candidates for antitumoral agents. Silva et al. (2012) analyzed the crystal structure of two such compounds, which are derivatives of functionalized pyrroles (Silva et al., 2012). Their research contributes to understanding the properties of these compounds which could be crucial in developing new antitumor drugs.
Electrochemical and Spectroscopic Characterization
Pyrrole derivatives are also explored for their electrochemical properties. For example, Variş et al. (2006, 2007) studied the synthesis and characterization of new soluble conducting polymers based on pyrrole derivatives, which showed potential for application in electrochromic devices (Variş et al., 2006); (Variş et al., 2007). These polymers displayed distinct electrochromic properties, indicating their usefulness in technological applications.
Exploring Molecular Interactions
Research into the molecular structure and interactions of pyrrole derivatives has also been conducted. Hildebrandt et al. (2011) investigated the electronic and structural properties of diferrocenyl pyrroles, which display electrochemically reversible electron transfer processes (Hildebrandt et al., 2011). These findings could be significant in the development of new materials with specific electronic properties.
properties
IUPAC Name |
1-(5-chloro-4-methoxy-2-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11-7-10(14(15)16)9(6-8(11)12)13-4-2-3-5-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFYGBJSMQIDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240883 | |
| Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |
CAS RN |
1246738-32-8 | |
| Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)
![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)
![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)

![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)

![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)

![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)

![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)